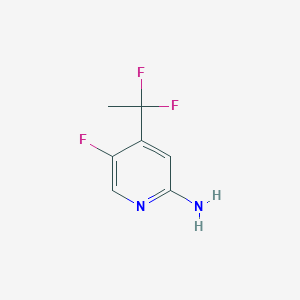

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine

Description

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-5-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-7(9,10)4-2-6(11)12-3-5(4)8/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMOOUOYHDAZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine typically involves the introduction of the 1,1-difluoroethyl group onto a pyridine ring. One common method involves the use of 1,1-difluoroethyl

Biological Activity

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may enhance its interaction with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅F₃N₂, with a molecular weight of approximately 162.12 g/mol. The structure includes a pyridine ring substituted at the 4-position with a 1,1-difluoroethyl group and an amino group at the 2-position. These substitutions are believed to influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent and a modulator of various biochemical pathways. Its structural characteristics may facilitate interactions with specific proteins involved in cellular signaling, which could lead to alterations in cell proliferation and apoptosis.

Key Biological Activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, particularly protein kinases involved in signaling pathways.

- Pharmacokinetic Properties : The fluorinated structure may enhance lipophilicity and metabolic stability, potentially improving bioavailability.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from key research articles:

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity and affecting downstream signaling pathways.

- Cellular Uptake : The presence of fluorine atoms may facilitate better cellular uptake compared to non-fluorinated counterparts.

Scientific Research Applications

Pharmaceutical Applications

-

Neuronal Nitric Oxide Synthase Inhibition

- Research has indicated that derivatives of 2-aminopyridine, including those similar to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, act as potent inhibitors of human neuronal nitric oxide synthase (hnNOS). These inhibitors are being explored for their therapeutic potential in treating neurological disorders by modulating nitric oxide levels in the brain .

- Antimicrobial Activity

-

Anticancer Properties

- Fluorinated compounds have been investigated for their anticancer activities. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy . The incorporation of fluorine atoms often enhances the selectivity and potency of these compounds against tumor cells.

Case Studies

- Inhibition Assays

- Cytotoxicity Tests

- Molecular Docking Studies

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Substituent Effects

- Electron-Withdrawing Groups: The 1,1-difluoroethyl group at position 4 provides moderate electron-withdrawing effects compared to trifluoromethyl (CF₃), which is stronger.

- Lipophilicity : The difluoroethyl group increases lipophilicity (logP) relative to methyl or hydrogen substituents, enhancing membrane permeability in drug candidates. However, it is less lipophilic than CF₃-containing analogues .

- Stereoelectronic Profile : Fluorine at position 5 directs regioselectivity in further functionalization (e.g., halogenation or cross-coupling), a feature shared with 5-fluoropyridin-2-amine derivatives .

Q & A

Q. Optimization Tips :

- Use high-purity solvents (e.g., THF or DMF) to minimize hydrolysis.

- Monitor reaction progress via LC-MS to detect intermediates.

- Adjust catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) to balance yield and cost .

Basic: How is the structure of this compound characterized experimentally?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Peaks at ~-120 ppm (CF₂) and ~-180 ppm (C-F) confirm fluorine positions .

- ¹H NMR : Splitting patterns (e.g., doublets for NH₂) verify amine and difluoroethyl groups.

- X-ray Crystallography : Resolves regiochemistry; compare bond angles with related pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₇F₃N₂).

Table 1 : Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹⁹F NMR | δ -122 ppm (CF₂), δ -178 ppm (C₅-F) | |

| X-ray | C-F bond length: 1.34 Å; N-C-CF₂ dihedral angle: 12.8° |

Advanced: How does the 1,1-difluoroethyl group influence electronic and steric properties compared to non-fluorinated analogs?

Q. Methodological Answer :

- Electron-Withdrawing Effect : The CF₂ group reduces electron density at C4, enhancing electrophilic substitution resistance. Confirmed via DFT calculations (e.g., Mulliken charge analysis) .

- Steric Effects : The bulkier CF₂ group increases steric hindrance, affecting binding in biological assays (e.g., kinase inhibition). Compare with methyl or ethyl analogs using molecular docking .

- Hydrogen Bonding : Fluorine atoms may participate in weak C-F⋯H-N interactions, altering solubility (study via Hansen solubility parameters) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Contradictions may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.

- Assay Conditions : Standardize protocols (e.g., IC₅₀ measurements at consistent pH and temperature).

- Target Selectivity : Perform kinome-wide profiling to identify off-target effects (e.g., using Eurofins KinaseProfiler™) .

Case Study :

If anti-cancer activity varies, test in isogenic cell lines (e.g., wild-type vs. mutant p53) to isolate mechanistic dependencies .

Advanced: What strategies mitigate regioselectivity challenges during difluoroethyl group installation?

Q. Methodological Answer :

- Directing Groups : Use pyridine N-oxide to direct CF₂ substitution to the 4-position .

- Protecting Groups : Boc-protection of the amine prevents unwanted N-alkylation .

- Catalyst Tuning : Employ Pd/XPhos catalysts to enhance selectivity in cross-coupling .

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | +25% yield |

| Temperature | 80°C in DMF | Avoids side products |

| Solvent | Anhydrous THF | Prevents hydrolysis |

Advanced: How can computational modeling predict metabolic pathways for this compound?

Q. Methodological Answer :

- In Silico Tools : Use GLORY (Gradient-boosted Log P Predictor) to estimate log P (~1.8) and ADMET properties .

- Metabolite Prediction : Run cytochrome P450 docking simulations (e.g., CYP3A4) to identify likely oxidation sites (e.g., difluoroethyl → carboxylic acid) .

- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.